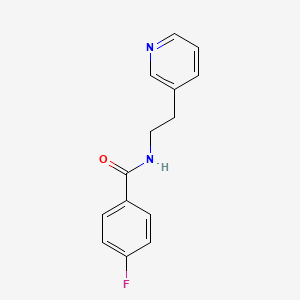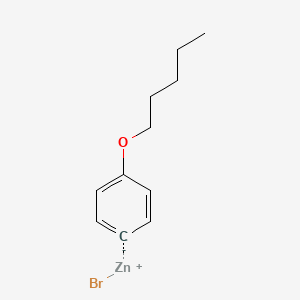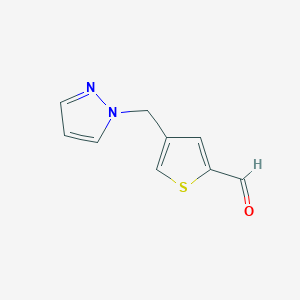
5-Chloro-2-(3-methoxybenzyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzaldehyde moiety. This compound is primarily used in research and development within the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methoxybenzyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by a series of functional group transformations . The general steps are as follows:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Functional Group Transformations: Subsequent steps may include reduction, nitration, and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3-methoxybenzyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3) are employed.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(3-methoxybenzyl)benzoic acid.
Reduction: Formation of 5-Chloro-2-(3-methoxybenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action for 5-Chloro-2-(3-methoxybenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form Schiff bases with amines, influencing enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(3-methoxybenzyl)benzyl alcohol
- 5-Chloro-2-(3-methoxybenzyl)benzoic acid
- 5-Chloro-2-(3-methoxybenzyl)benzyl chloride
Uniqueness
5-Chloro-2-(3-methoxybenzyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H13ClO2 |
|---|---|
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
5-chloro-2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-18-15-4-2-3-11(8-15)7-12-5-6-14(16)9-13(12)10-17/h2-6,8-10H,7H2,1H3 |
Clave InChI |
QYBNVOUVGXURHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2=C(C=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)










![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
